molecular formula C18H20N4O3S2 B2512044 N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034283-64-0

N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2512044
CAS No.: 2034283-64-0
M. Wt: 404.5
InChI Key: HRIXMRKUZOWINL-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide , often referred to as “Compound X” , is a synthetic organic molecule. It belongs to the class of thiophene derivatives , which have gained significant interest due to their potential biological activities . Thiophenes exhibit diverse properties and applications, making them essential in medicinal chemistry and material science .


Synthesis Analysis

Several synthetic methods can yield thiophene derivatives. Common approaches include Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions . These methods allow the construction of the thiophene ring system from various substrates. The choice of sulfur reagent significantly impacts reaction selectivity .


Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₁₉N₅O₂S₂ . Its structure consists of a central acetamide core with a sulfamoyl group and a thiophene ring. The pyrazole moiety and methyl substitution enhance its complexity and potential pharmacological activity.


Chemical Reactions Analysis

Compound X can participate in various chemical reactions, including hydrolysis , oxidation , and substitution reactions. Its reactivity depends on the functional groups present, such as the sulfamoyl and pyrazole moieties .


Physical and Chemical Properties Analysis

  • Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water

Scientific Research Applications

  • Coordination Chemistry and Antioxidant Activity : Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes showed significant antioxidant activity, demonstrating the potential of such compounds in coordination chemistry and bioactivity studies. The study can be found in detail in the Journal of Inorganic Biochemistry.

  • Antimicrobial Agents : A study by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. This research highlights the potential of such compounds in combating microbial infections. More information is available in the International Journal of Molecular Sciences.

  • Toxicity Assessment and Tumor Inhibition : Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives, including a focus on toxicity assessment, tumor inhibition, and antioxidant properties. This research suggests the potential of such compounds in cancer research and therapy. Further details can be found in FARMACIA.

  • Antitumor Activity : Alqasoumi et al. (2009) synthesized various derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. This study demonstrates the potential application of such compounds in the development of new anticancer drugs. The study is detailed in Arzneimittelforschung.

  • Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized acetamide derivatives with anti-inflammatory activity. This research indicates the potential use of such compounds in treating inflammatory conditions. Details are provided in Drug Invention Today.

Properties

IUPAC Name

N-[3-methyl-4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-13-11-16(20-14(2)23)3-4-18(13)27(24,25)19-7-9-22-8-5-17(21-22)15-6-10-26-12-15/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXMRKUZOWINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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